molecular formula C25H26N2O4 B3015118 Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate CAS No. 872200-14-1

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate

Cat. No. B3015118
CAS RN: 872200-14-1
M. Wt: 418.493
InChI Key: RPXDUOBDXQGUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C25H27ClN2O4. The ESI-MS (+ve) of the investigated compound revealed a peak at m/z 325.19 .


Chemical Reactions Analysis

Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Drug Delivery Systems

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate can serve as a building block for drug delivery systems. Its lipophilic nature allows incorporation into nanoparticles, micelles, or liposomes. Researchers explore its potential for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Further research and collaboration will uncover additional insights, paving the way for innovative solutions. 🌟

For more in-depth studies, consider exploring scientific literature on platforms like Google Scholar . Additionally, stay tuned for developments in the International Year of Quantum Science and Technology, which may intersect with this compound’s applications . 🚀

Future Directions

Piperidines, including Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmaceutical applications of piperidine derivatives.

properties

IUPAC Name

ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-3-31-25(29)18-10-7-13-27(16-18)23-20-14-19(30-2)11-12-22(20)26-15-21(23)24(28)17-8-5-4-6-9-17/h4-6,8-9,11-12,14-15,18H,3,7,10,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXDUOBDXQGUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.